molecular formula C12H14O2Se B14313124 Methyl 2-[(phenylselanyl)methyl]but-2-enoate CAS No. 113806-42-1

Methyl 2-[(phenylselanyl)methyl]but-2-enoate

Cat. No.: B14313124
CAS No.: 113806-42-1
M. Wt: 269.21 g/mol
InChI Key: VKWGIQAZWJZDNH-UHFFFAOYSA-N
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Description

Methyl 2-[(phenylselanyl)methyl]but-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a phenylselanyl group attached to a butenoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(phenylselanyl)methyl]but-2-enoate typically involves the reaction of a phenylselanyl reagent with a butenoate ester. One common method is the selenoboration of α,β-acetylenic esters using selenoboranes in a transition metal-free context. This reaction is catalyzed by phosphine and results in the formation of α-vinyl selenides .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(phenylselanyl)methyl]but-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxides.

    Reduction: The compound can be reduced to remove the phenylselanyl group.

    Substitution: The phenylselanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Selenoxides and other oxidized derivatives.

    Reduction: De-selenylated butenoate esters.

    Substitution: Various substituted butenoate esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(phenylselanyl)methyl]but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound can be used to study the biological activity of selenium-containing compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(phenylselanyl)methyl]but-2-enoate involves the interaction of the phenylselanyl group with various molecular targets. The selenium atom in the phenylselanyl group can participate in redox reactions, influencing the reactivity of the compound. The molecular pathways involved include the formation and cleavage of carbon-selenium bonds, which can affect the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(phenylthio)methyl]but-2-enoate: Similar structure but with a sulfur atom instead of selenium.

    Methyl 2-[(phenylsulfonyl)methyl]but-2-enoate: Contains a sulfonyl group instead of a selenyl group.

    Methyl 2-[(phenylmethyl)but-2-enoate: Lacks the selenium atom, making it less reactive in certain contexts.

Uniqueness

Methyl 2-[(phenylselanyl)methyl]but-2-enoate is unique due to the presence of the selenium atom, which imparts distinct reactivity and biological activity compared to its sulfur and carbon analogs. The selenium atom’s larger size and different electronic properties make the compound more nucleophilic and capable of participating in unique redox reactions .

Properties

CAS No.

113806-42-1

Molecular Formula

C12H14O2Se

Molecular Weight

269.21 g/mol

IUPAC Name

methyl 2-(phenylselanylmethyl)but-2-enoate

InChI

InChI=1S/C12H14O2Se/c1-3-10(12(13)14-2)9-15-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3

InChI Key

VKWGIQAZWJZDNH-UHFFFAOYSA-N

Canonical SMILES

CC=C(C[Se]C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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